molecular formula C10H10 B089562 1,4-Divinylbenzene CAS No. 105-06-6

1,4-Divinylbenzene

Cat. No. B089562
CAS RN: 105-06-6
M. Wt: 130.19 g/mol
InChI Key: WEERVPDNCOGWJF-UHFFFAOYSA-N
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Patent
US09180486B2

Procedure details

1 g of the amphiphilic macromolecule reversible addition-fragmentation chain transfer agent and 80 g of deionized water were formulated into an aqueous solution as an aqueous phase, which was added and uniformly mixed with an oil phase consisting of 6 g of styrene, 12 g of p-vinyl benzene, 0.1 g of azobisisobutyronitrile and 9 g of n-octane, and prepared by an ultrasonic crasher into a miniemulsion under the effect of a high shear field. The miniemulsion was transferred to a reactor and subjected to the reaction at a temperature of 80° C. which stopped after 4 hours, and then cooled to the room temperature and discharged to yield polymeric nanocapsules with highly crosslinked shells which were formed by the polymerization of styrene and p-divinyl benzene, wherein the polymeric nanocapsules have an average diameter of 90 nm.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
9 g
Type
reactant
Reaction Step Four
Name
Quantity
80 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.N(C(C)(C)C#N)=N[C:11](C)(C)[C:12]#N.[CH3:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28]>O>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:22]([C:23]1[CH:28]=[CH:27][C:26]([CH:11]=[CH2:12])=[CH:25][CH:24]=1)=[CH2:21]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C(=C)C1=CC=CC=C1
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Four
Name
Quantity
9 g
Type
reactant
Smiles
CCCCCCCC
Step Five
Name
Quantity
80 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
uniformly mixed with an oil phase
CUSTOM
Type
CUSTOM
Details
prepared by an ultrasonic crasher into a miniemulsion under the effect of a high shear field
CUSTOM
Type
CUSTOM
Details
The miniemulsion was transferred to a reactor
CUSTOM
Type
CUSTOM
Details
subjected to the reaction at a temperature of 80° C. which
CUSTOM
Type
CUSTOM
Details
to yield polymeric nanocapsules with highly crosslinked shells which

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C(=C)C1=CC=C(C=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.